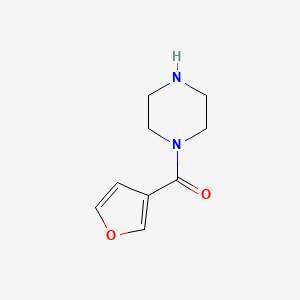

1-(3-Furoyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYHMMSELUVQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585500 | |

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885326-62-5 | |

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Furoyl)piperazine from 3-Furoic Acid

Executive Summary

This technical guide provides a comprehensive and field-proven methodology for the synthesis of 1-(3-furoyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust amide coupling reaction between 3-furoic acid and piperazine. This document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and in-depth characterization of the final product. The causality behind critical experimental choices is explained, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and process chemists.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to form multiple hydrogen bonds.[1] When combined with a furoyl group, as in this compound, the resulting molecule serves as a key intermediate for synthesizing compounds with diverse biological activities, including potential antiviral, antibacterial, and anticancer properties.[1]

The direct formation of an amide bond between a carboxylic acid (3-furoic acid) and an amine (piperazine) is a thermodynamically unfavorable process. This guide focuses on a standard and highly effective solution: the use of coupling reagents to activate the carboxylic acid, thereby facilitating a clean and efficient reaction. We will detail a protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a combination renowned for its efficacy and suppression of side reactions.[2][3]

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the creation of an amide bond. The primary challenge is that the carboxylic acid's hydroxyl group is a poor leaving group. To overcome this, a coupling reagent is employed to convert the hydroxyl into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The Role of EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylate of 3-furoic acid.[4] This reaction forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with piperazine, it is also prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

This is where 1-Hydroxybenzotriazole (HOBt) plays a crucial role. HOBt acts as an additive that rapidly intercepts the O-acylisourea intermediate to form an HOBt-ester.[2][3] This new activated ester is less reactive than the O-acylisourea but is significantly more stable towards rearrangement. It reacts cleanly and efficiently with the primary amine of piperazine to yield the desired this compound and regenerates HOBt.[3][5] The byproduct of EDC, a water-soluble urea, can be easily removed during the aqueous work-up.[2]

Mechanistic Pathway

The mechanism, illustrated below, proceeds through several key steps:

-

Activation: The carbodiimide (EDC) is protonated, making it highly electrophilic. It then reacts with the carboxylate of 3-furoic acid.

-

O-Acylisourea Formation: This reaction forms the key O-acylisourea intermediate.

-

HOBt Interception: HOBt attacks the O-acylisourea, forming the HOBt-activated ester and releasing the EDC-urea byproduct.

-

Nucleophilic Attack: The piperazine amine attacks the carbonyl carbon of the HOBt-ester.

-

Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing HOBt.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and assumes standard laboratory equipment and safety practices.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Furoic Acid | 112.08 | 1.00 g | 8.92 | 1.0 |

| Piperazine | 86.14 | 1.15 g | 13.38 | 1.5 |

| EDC·HCl | 191.70 | 2.05 g | 10.70 | 1.2 |

| HOBt (hydrate) | 153.14 | 1.64 g | 10.70 | 1.2 |

| Triethylamine (TEA) | 101.19 | 2.5 mL | 17.84 | 2.0 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Brine (sat. NaCl) | - | 25 mL | - | - |

Note: Using a slight excess of piperazine helps to drive the reaction to completion. Triethylamine (or DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.

Overall Reaction Scheme

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-furoic acid (1.00 g, 8.92 mmol) and dichloromethane (DCM, 50 mL). Stir at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reagent Addition: Sequentially add HOBt (1.64 g, 10.70 mmol), EDC·HCl (2.05 g, 10.70 mmol), and triethylamine (2.5 mL, 17.84 mmol). Stir the resulting slurry at 0 °C for 20 minutes. The solution should become clearer as the active ester forms.

-

Piperazine Addition: While maintaining the temperature at 0 °C, add piperazine (1.15 g, 13.38 mmol) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM, visualizing with UV light or potassium permanganate stain. The disappearance of 3-furoic acid indicates reaction completion.

-

Work-up - Quenching: Transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water and shake. Separate the layers.

-

Work-up - Washing: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess piperazine and triethylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted HOBt and any remaining acid, and finally with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford this compound as a white to off-white solid.

Experimental Workflow Diagram

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.

| Technique | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (s, 1H, furan H5), ~7.40 (t, 1H, furan H4), ~6.65 (d, 1H, furan H2), ~3.80 (br s, 4H, piperazine CH₂), ~2.95 (br s, 4H, piperazine CH₂), ~1.90 (br s, 1H, NH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160.0 (C=O), ~147.0, ~144.0, ~123.0, ~109.0 (furan carbons), ~45.0 (piperazine carbons) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1630 (Amide C=O stretch), ~1450, ~1100 (C-O-C furan stretches) |

| HRMS (ESI) | Calculated for C₉H₁₂N₂O₂ [M+H]⁺: 181.0977; Found: 181.0975 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and concentration.[6]

Safety and Handling

-

3-Furoic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.

-

Piperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.

-

EDC·HCl: Skin and eye irritant. Hygroscopic.[7]

-

HOBt: Flammable solid. Handle away from ignition sources.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a certified chemical fume hood.

Proper waste disposal according to institutional guidelines is mandatory.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound via an EDC/HOBt-mediated amide coupling. By explaining the rationale behind the choice of reagents and procedural steps, this guide equips researchers with the necessary knowledge to not only replicate the synthesis but also to adapt it for analogous transformations. The robust nature of this reaction, coupled with a straightforward purification process, makes it an excellent tool for accessing key intermediates in pharmaceutical research and development.

References

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters. [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Bulgarian Chemical Communications. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

-

Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Records of Natural Products. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. (2019). Lupine Publishers. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

-

New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2006). Tetrahedron Letters. [Link]

-

SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. (2021). ResearchGate. [Link]

-

The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20... (n.d.). ResearchGate. [Link]

-

Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016). ResearchGate. [Link]

-

EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(3-Furoyl)piperazine from 3-Furoyl Chloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(3-Furoyl)piperazine, a valuable intermediate in pharmaceutical development.[1][2] The synthesis is achieved through the nucleophilic acyl substitution of 3-furoyl chloride with piperazine. This document elucidates the underlying chemical principles, details a robust step-by-step experimental protocol, and outlines methods for purification and characterization. Emphasis is placed on strategies to control the reaction's selectivity towards mono-acylation, thereby minimizing the formation of the di-acylated byproduct. The causality behind experimental choices, troubleshooting common issues, and critical safety precautions are discussed to ensure reproducibility and safety for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties.[2] Its acylated derivatives, such as this compound, serve as critical building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The reaction between an acyl chloride and a symmetrical diamine like piperazine presents a classic challenge: achieving selective mono-acylation over di-acylation.

This guide presents a validated protocol that addresses this challenge through the strategic control of reaction conditions. By understanding the reactivity of the starting materials and the mechanism of the reaction, high-yield and high-purity synthesis of the target compound can be reliably achieved.

Chemical Principles and Rationale

The synthesis of this compound is a nucleophilic acyl substitution reaction.[3] This process involves the attack of a nucleophile (piperazine) on the electrophilic carbonyl carbon of the acyl chloride (3-furoyl chloride).

2.1 Reactant Analysis

-

3-Furoyl Chloride (C₅H₃ClO₂): As an acyl chloride, this reagent is highly reactive. The carbonyl carbon is rendered strongly electrophilic by the two adjacent electronegative atoms (oxygen and chlorine). It is corrosive and moisture-sensitive, hydrolyzing to 3-furoic acid upon contact with water.[4][5] Safe handling in an inert, dry atmosphere is paramount.[6]

-

Piperazine (C₄H₁₀N₂): A symmetrical cyclic diamine containing two secondary amine groups. Both nitrogen atoms are nucleophilic. Once the first nitrogen is acylated to form the desired product, the second nitrogen remains nucleophilic and can react with another molecule of 3-furoyl chloride to form the undesired 1,4-di-(3-furoyl)piperazine.

2.2 The Challenge of Selectivity: Mono- vs. Di-acylation

The primary obstacle in this synthesis is preventing the second acylation. The nucleophilicity of the remaining NH group in the mono-acylated product is reduced due to the electron-withdrawing effect of the newly formed amide bond. However, under forcing conditions or with incorrect stoichiometry, di-acylation can become a significant competing reaction.[7]

Strategies to favor mono-acylation include:

-

Stoichiometry: Using a significant excess of piperazine ensures that a molecule of 3-furoyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one.

-

Controlled Addition: Adding the 3-furoyl chloride slowly to the piperazine solution at a low temperature maintains a low instantaneous concentration of the acylating agent, further favoring the initial reaction.

-

Protonation: The reaction generates hydrochloric acid (HCl), which protonates the basic nitrogen atoms of piperazine. A protonated amine is no longer nucleophilic. This in-situ protection helps prevent over-reaction. Some methods intentionally use a protonated piperazine salt to control the reaction.[7][8]

2.3 Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on a piperazine nitrogen atom attacks the carbonyl carbon of 3-furoyl chloride. This breaks the C=O pi bond, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group. Finally, a base (another piperazine molecule or an added scavenger base) removes the proton from the newly acylated nitrogen to yield the final product.[9][10]

Detailed Experimental Protocol

This protocol is adapted from established methods for the acylation of piperazines and is optimized for selectivity and yield.[11]

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity/Grade |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 4.0 | 34.46 g | ≥99% |

| 3-Furoyl Chloride | C₅H₃ClO₂ | 130.53 | 1.0 | 13.05 g (9.85 mL) | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 500 mL | Anhydrous |

| Sodium Hydroxide (aq) | NaOH | 40.00 | - | ~100 mL | 2 M Solution |

| Brine (sat. NaCl aq) | NaCl | 58.44 | - | 100 mL | Saturated |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | q.s. | Reagent Grade |

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (34.46 g, 0.40 mol) in anhydrous dichloromethane (300 mL).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Stirring vigorously is crucial to prevent localized heating.

-

Reagent Addition: Dissolve 3-furoyl chloride (13.05 g, 0.10 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add the 3-furoyl chloride solution dropwise to the stirred piperazine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with 1% triethylamine. The starting 3-furoyl chloride will be consumed, and a new, more polar spot corresponding to the product will appear.

3.3 Work-up and Purification

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add 100 mL of deionized water to quench the reaction and dissolve the piperazine hydrochloride salt formed.

-

Basification & Extraction: Transfer the mixture to a separatory funnel. Add 2 M NaOH solution portion-wise until the aqueous layer is basic (pH > 12), which deprotonates the excess piperazine and the product, making them soluble in the organic layer. Separate the organic (DCM) layer.

-

Aqueous Layer Wash: Extract the aqueous layer with additional dichloromethane (2 x 50 mL) to recover any dissolved product.

-

Combine & Dry: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[12]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

-

Final Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of dichloromethane/methanol. Alternatively, for higher purity, the product can be dissolved in a minimal amount of a suitable solvent like isopropanol and precipitated as its hydrochloride salt by the slow addition of HCl in ether, followed by filtration.[13]

Characterization and Quality Control

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the furan ring protons (typically δ 6.5-8.0 ppm). Signals for the piperazine ring protons will appear as two distinct multiplets (due to the amide influence), typically in the δ 2.8-3.8 ppm range.[13][14] A broad singlet for the remaining N-H proton. |

| ¹³C NMR | A signal for the amide carbonyl carbon (~160-165 ppm). Signals for the furan ring carbons (~110-150 ppm). Two distinct signals for the piperazine carbons (~40-50 ppm).[15] |

| Mass Spec (MS) | Expected [M+H]⁺ for C₉H₁₂N₂O₂ is m/z = 181.09. |

| IR Spectroscopy | Strong C=O stretching vibration for the amide at ~1630-1650 cm⁻¹. N-H stretching vibration around 3300 cm⁻¹. |

Troubleshooting and Process Optimization

-

Issue: Significant Di-acylation Product Observed.

-

Cause: Inefficient cooling, too rapid addition of 3-furoyl chloride, or incorrect stoichiometry.

-

Solution: Ensure the internal reaction temperature is strictly maintained below 5 °C during addition. Slow the addition rate. Verify the molar equivalents of piperazine; a larger excess (5-6 eq.) may be required.

-

-

Issue: Low Yield After Work-up.

-

Cause: Incomplete extraction from the aqueous layer or product loss during purification.

-

Solution: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to ensure the product is in its free-base form. Perform multiple, thorough extractions with DCM.

-

-

Issue: Product is an intractable oil.

-

Cause: Residual solvent or impurities. The free base can be hygroscopic.

-

Solution: Ensure the product is dried under high vacuum. Conversion to the crystalline hydrochloride salt can facilitate handling and storage.

-

Safety Precautions

-

3-Furoyl Chloride: Is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[4][5][16] It reacts violently with water. All manipulations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[6]

-

Piperazine: Can cause skin and respiratory irritation. Handle with gloves and appropriate respiratory protection.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

-

Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from 3-furoyl chloride and piperazine is a straightforward yet nuanced procedure. By carefully controlling the reaction stoichiometry and temperature, selective mono-acylation can be achieved in high yield. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers to reliably produce this key pharmaceutical intermediate with high purity. Adherence to the outlined safety measures is critical for the successful and safe execution of this synthesis.

References

- DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.

- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.

-

Maybridge. (n.d.). 3-Furoyl chloride Safety Data Sheet. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

- Hale, R. L., & Jones, M. (1959). US2525223A - Preparation of n-substituted piperazines.

-

PubChem. (n.d.). 3-Furoyl chloride. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions. [Link]

- Khan, I., et al. (2021). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine.

-

Reyes-Vera, E., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(12), 3194. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. [Link]

-

Tang, G., & Hartwig, J. F. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735–747. [Link]

-

Stoyanova, R., & Zhelev, V. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M948. [Link]

-

Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

-

Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]

-

Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

-

Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Furoyl chloride. [Link]

-

Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-58. [Link]

-

Wilson, M. V., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(17), 7775–7786. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

- Martin, E. L. (1959). US2919275A - Purification of piperazine.

-

NCERT. (n.d.). Amines. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

-

Butini, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

-

Krueger, C. G., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2235–2242. [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

Kleinpeter, E., et al. (2015). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 5(62), 50064-50073. [Link]

Sources

- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. ncert.nic.in [ncert.nic.in]

- 4. fishersci.com [fishersci.com]

- 5. 3-Furoyl chloride | C5H3ClO2 | CID 2776123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

1-(3-Furoyl)piperazine chemical properties and structure

An In-Depth Technical Guide to the Furoyl-Piperazine Scaffold: A Detailed Examination of 1-(2-Furoyl)piperazine and Comparative Analysis of the 3-Furoyl Isomer

Introduction

The piperazine ring is a quintessential heterocyclic scaffold in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties—including its ability to improve aqueous solubility and its capacity for substitution at two nitrogen atoms—make it an invaluable component in drug design.[3][4] When combined with the furoyl moiety, another heterocycle of pharmacological interest, the resulting furoyl-piperazine core serves as a versatile building block for more complex therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the furoyl-piperazine scaffold. A notable observation in the scientific literature and chemical databases is the extensive characterization of 1-(2-Furoyl)piperazine, while its isomer, 1-(3-Furoyl)piperazine, remains significantly less documented. Therefore, this guide will use the well-characterized 2-furoyl isomer as a primary exemplar to discuss the scaffold's core attributes. It will further provide expert analysis on the anticipated structural and reactive differences of the 3-furoyl isomer, offering predictive insights for researchers exploring this less common but potentially valuable chemical space.

Molecular Structure and Isomerism

The fundamental structure of furoyl-piperazine consists of a piperazine ring acylated by a furoyl group. The point of attachment on the furan ring—position 2 or 3—defines the isomer and significantly influences the molecule's electronic properties, steric profile, and potential for biological interactions.

The key distinction lies in the proximity of the electron-donating furan ring oxygen to the electron-withdrawing carbonyl group.

-

In 1-(2-Furoyl)piperazine , the carbonyl is adjacent to the ring oxygen. This proximity creates a more polarized system, influencing the reactivity of the furan ring and the rotational barrier of the amide bond.

-

In This compound , the carbonyl group is further from the ring oxygen, resulting in a different distribution of electron density. This can alter the molecule's dipole moment, hydrogen bonding capacity, and how it presents its pharmacophoric features to a biological target.

Caption: Structural comparison of 1-(2-Furoyl)piperazine and this compound.

Physicochemical and Spectroscopic Properties

Comprehensive experimental data is available for 1-(2-Furoyl)piperazine. While data for the 3-furoyl isomer is sparse, we can predict its properties based on established chemical principles.

Quantitative Data Summary

The table below summarizes the known properties for 1-(2-Furoyl)piperazine.

| Property | Value | Source(s) |

| CAS Number | 40172-95-0 | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| Melting Point | 67-70 °C | |

| Appearance | Solid | [5] |

| SMILES | O=C(N1CCNCC1)c2ccco2 | |

| InChI Key | SADPINFEWFPMEA-UHFFFAOYSA-N |

Spectroscopic Characterization Insights

The structural characterization of furoyl-piperazines relies on standard spectroscopic techniques.

-

¹H NMR: The proton signals for the piperazine ring typically appear as broad multiplets in the 2.5-4.0 ppm range, a result of chair-chair interconversion and nitrogen inversion.[6][7] The key distinguishing feature between isomers is the furan region. For the 2-furoyl isomer, three distinct proton signals are expected in the aromatic region (approx. 6.5-7.5 ppm). For the 3-furoyl isomer, three furan protons would also be present but with different chemical shifts and coupling constants due to their different positions relative to the carbonyl and oxygen atoms.

-

¹³C NMR: The carbonyl carbon resonance is expected around 160-170 ppm. The piperazine carbons typically appear in the 40-50 ppm range. The furan carbons will have distinct shifts that are diagnostic of the substitution pattern.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the range of 1630-1670 cm⁻¹.[8] Additional bands for C-N, C-O-C, and C-H stretching will also be present.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the compound's molecular weight would be prominent. Fragmentation patterns would likely involve the cleavage of the amide bond, yielding fragments corresponding to the furoyl cation and the piperazine ring.[9]

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing furoyl-piperazines is the acylation of piperazine with the corresponding furoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 1-(2-Furoyl)piperazine

This protocol is adapted from established procedures and exemplifies a robust method for synthesizing the N-acylated piperazine core.[5][10]

Step 1: Preparation of Piperazine Solution

-

Dissolve piperazine hexahydrate (1.0 mole equivalent) in deionized water (approx. 1.3 mL per gram of piperazine).

-

Transfer the solution to a reaction vessel equipped with a magnetic stirrer, pH probe, and addition funnels.

-

Cool the vessel in an ice bath and acidify the solution to a pH of 4.5 using 6N HCl.

-

Causality: Piperazine is a diamine. Protonating one nitrogen atom deactivates it, preventing the formation of the undesired 1,4-diacylated byproduct. Maintaining a pH of 4.5 ensures a sufficient concentration of the desired mono-protonated species, which acts as the nucleophile.[10]

-

Step 2: Acylation Reaction

-

Add 2-furoyl chloride (1.0 mole equivalent) and a 10% NaOH solution dropwise and simultaneously via separate addition funnels.

-

Monitor the pH closely and adjust the addition rate of the NaOH solution to maintain the pH strictly at 4.5.

-

Causality: The reaction generates HCl as a byproduct, which would further protonate the piperazine, halting the reaction. The concurrent addition of base neutralizes this acid in situ, allowing the reaction to proceed to completion.

-

Step 3: Workup and Isolation

-

After the addition is complete, allow the reaction to stir for 1 hour at room temperature.

-

Make the solution basic (pH 8.5) with additional 10% NaOH solution to deprotonate any remaining piperazinium salts.

-

Transfer the reaction mixture to a separatory funnel for extraction.

-

Perform a continuous liquid-liquid extraction with chloroform for 24-36 hours. Alternatively, perform at least three separate extractions with chloroform.

-

Causality: The product is an organic base with moderate polarity. Chloroform is an effective solvent for its extraction from the aqueous medium. Continuous extraction is recommended for maximizing yield.

-

Step 4: Purification

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 1-(2-Furoyl)piperazine.[5]

Caption: General workflow for the synthesis of 1-(2-Furoyl)piperazine.

To synthesize the This compound isomer, the protocol would be identical, with the substitution of 3-furoyl chloride as the acylating agent.

Applications in Drug Discovery and Development

The furoyl-piperazine scaffold is a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities. The piperazine moiety is often used to connect different pharmacophoric groups or to improve the pharmacokinetic profile of a lead compound.[1][11]

-

Synthetic Intermediate: 1-(2-Furoyl)piperazine is commercially available and used as a starting material for synthesizing a range of compounds, including quinazoline and benzimidazole derivatives, which are classes of molecules with known biological activities.

-

Scaffold for CNS-Active Agents: Piperazine derivatives are renowned for their central nervous system (CNS) activity, appearing in antipsychotic, antidepressant, and anxiolytic drugs.[4][12] The furoyl group can be used to modulate receptor affinity and selectivity.

-

Bioisosteric Replacement: For drug development professionals, the ability to switch between the 2-furoyl and 3-furoyl isomers presents a strategic opportunity. This subtle structural modification can be used to:

-

Fine-tune binding affinity to a target protein.

-

Alter metabolic stability by presenting a different face of the furan ring to metabolic enzymes.

-

Modify physicochemical properties like solubility and lipophilicity.

-

Explore new intellectual property space.

-

Conclusion

The furoyl-piperazine core represents a structurally simple yet powerful scaffold for chemical synthesis and drug discovery. While the 1-(2-Furoyl)piperazine isomer is well-documented and readily accessible, its 1-(3-Furoyl) counterpart offers an underexplored avenue for chemical innovation. This guide has provided a robust framework for understanding the synthesis, properties, and characterization of this chemical family, using the 2-furoyl isomer as a foundational example. By applying the principles of reaction mechanisms and structure-property relationships outlined herein, researchers and drug development professionals can confidently synthesize, characterize, and strategically deploy both isomers to advance their scientific objectives.

References

-

PrepChem.com. Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. Available from: [Link]

-

PubChem. 1-(Tetrahydro-2-furoyl)piperazine. Available from: [Link]

- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

-

National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

- Arote, R. B., & Masand, V. H. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Drug Development and Research, 5(4), 282-287.

- de Brito, M. A., de Faria, G. M., de Oliveira, V. L., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 585–595.

-

PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

- Google Patents. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.

-

MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

- Lowe, J. T., Lee, M. D., & Akama, T. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of agricultural and food chemistry, 70(36), 10942–10971.

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

ACG Publications. Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available from: [Link]

- Ferla, S., & D'Auria, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6848.

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

Jetir.Org. A Mini Review on Piperizine Derivatives and their Biological Activity. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Furoyl)piperazine mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for 1-(3-Furoyl)piperazine

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This guide presents a comprehensive, multi-tiered strategy to predict and validate the mechanism of action (MoA) for the novel compound this compound. While direct biological data for this specific molecule is limited, its constituent parts—the piperazine ring and the furoyl group—provide a strong foundation for forming a testable hypothesis. We posit that this compound is likely to function as a modulator of G-protein coupled receptors (GPCRs) within the CNS. This document outlines a systematic workflow, progressing from in silico computational analysis to rigorous in vitro functional assays and conclusive in vivo behavioral studies, designed to elucidate its precise pharmacological role. This self-validating framework is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Rationale for a Structured MoA Investigation

Understanding a compound's mechanism of action is fundamental to drug discovery. It allows for the rationalization of a phenotypic effect, the prediction of potential side effects, and provides confidence in a lead compound before it enters costly clinical trials.[3] this compound is a synthetic heterocyclic compound featuring a piperazine ring acylated with a 3-furoyl group. The piperazine moiety is a "privileged scaffold," known for its presence in drugs targeting a wide array of biological pathways, including those for neurological and cardiovascular disorders.[4][5] Derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily through the modulation of monoamine neurotransmitter pathways.[1]

Given this precedent, our primary hypothesis is that This compound acts as a modulator of one or more CNS-related G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.

This guide details a three-tiered validation workflow designed to systematically test this hypothesis. Each tier generates data that informs the next, creating a logical and resource-efficient cascade from broad prediction to specific confirmation.

Tier 1: In Silico Profiling and Target Prediction

The initial phase leverages computational tools to build a preliminary profile of the compound, predict potential biological targets, and identify potential liabilities without consuming physical resources. This approach harnesses existing biological data and structural information to generate actionable hypotheses for experimental validation.[3][6]

Physicochemical and ADMET Profiling

Before assessing biological targets, it is crucial to predict the drug-like properties of this compound. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the compound's bioavailability and potential safety risks.

Protocol: ADMET Prediction

-

Obtain the 2D structure (SMILES format) of this compound.

-

Utilize computational platforms (e.g., SwissADME, Schrodinger QikProp) to calculate key descriptors.

-

Analyze parameters such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and violations of Lipinski's Rule of Five.

-

Predict key ADMET properties including blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for cytochrome P450 (CYP) inhibition.

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 180.21 g/mol | Favorable for oral bioavailability |

| LogP | 1.5 | Optimal lipophilicity for BBB penetration |

| TPSA | 41.5 Ų | Indicates good cell permeability |

| BBB Permeant | Yes | Suggests CNS activity is plausible |

| GI Absorption | High | Likely good oral absorption |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

The causality behind this step is clear: if the molecule is predicted to have poor absorption or an inability to cross the blood-brain barrier, its potential as a CNS therapeutic would be severely limited, prompting a re-evaluation of the project's direction.

Target Prediction via Reverse Docking and Similarity Searching

With favorable drug-like properties established, the next step is to identify potential protein targets.

-

Ligand-Based Approach: This method operates on the principle that structurally similar molecules often bind to similar targets.[7] We will screen databases like ChEMBL and PubChem for compounds structurally similar to this compound and analyze their known biological targets.

-

Structure-Based Approach (Reverse Docking): This technique involves docking the 3D conformation of our compound against a large library of protein crystal structures.[7] It is invaluable for identifying both primary targets and potential off-target interactions that could lead to side effects.

Protocol: Reverse Docking

-

Generate a low-energy 3D conformer of this compound.

-

Select a library of human protein structures, with a focus on CNS-related GPCRs, ion channels, and transporters.

-

Utilize a validated docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding pocket of each protein.[7]

-

Score and rank the protein targets based on the predicted binding affinity (docking score).

-

Prioritize targets that appear consistently across multiple prediction methods.

Table 2: Top Predicted CNS Targets for this compound from In Silico Screening (Hypothetical Data)

| Target | Prediction Method | Docking Score (kcal/mol) | Known Function |

|---|---|---|---|

| Serotonin 5-HT2A Receptor | Reverse Docking | -9.2 | Mood, cognition, psychosis |

| Dopamine D2 Receptor | Reverse Docking | -8.5 | Motivation, reward, psychosis |

| Serotonin 5-HT1A Receptor | Similarity Search | N/A | Anxiety, depression |

| Adrenergic α2A Receptor | Reverse Docking | -7.9 | Blood pressure, sedation |

These in silico results provide the first concrete, albeit predictive, evidence to guide our in vitro experiments. The strong predicted affinity for key monoamine GPCRs reinforces our central hypothesis.

Tier 2: In Vitro Target Validation and Functional Profiling

This tier aims to experimentally confirm the predictions from Tier 1. We will determine if this compound physically binds to the predicted targets and subsequently modulates their biological function.

Radioligand Binding Assays

The first step is to confirm direct physical interaction. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

-

Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).

-

Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A) at a fixed concentration.

-

Add increasing concentrations of the test compound, this compound.

-

After incubation, separate bound from unbound radioligand via rapid filtration.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

Table 3: Binding Affinities (Ki) of this compound at Predicted CNS Targets (Hypothetical Data)

| Target | Ki (nM) | Interpretation |

|---|---|---|

| Serotonin 5-HT2A Receptor | 25 | High affinity |

| Dopamine D2 Receptor | 150 | Moderate affinity |

| Serotonin 5-HT1A Receptor | 800 | Low affinity |

| Adrenergic α2A Receptor | > 10,000 | No significant binding |

This self-validating step confirms the in silico predictions. The high affinity for the 5-HT2A receptor makes it our primary target for further functional characterization. The moderate affinity for the D2 receptor suggests it may be a secondary target, contributing to a polypharmacological profile.

Functional GPCR Assays

Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. We must now determine the functional consequence of this compound binding to the 5-HT2A and D2 receptors. GPCRs signal through various downstream pathways, most notably G-protein activation and β-arrestin recruitment.[8][9]

Protocol: GPCR Functional Assays

-

G-Protein Pathway (Calcium Flux for 5-HT2A): The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

-

Use a cell line stably expressing the human 5-HT2A receptor.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Apply this compound at various concentrations and measure the change in fluorescence using a plate reader (e.g., FLIPR).

-

To determine antagonism, pre-incubate with the compound before challenging with a known agonist (e.g., serotonin).

-

-

β-Arrestin Recruitment Pathway: This pathway is involved in receptor desensitization and biased signaling.

-

Utilize an enzyme fragment complementation assay (e.g., Tango, PathHunter).[8][9] In this system, the receptor is tagged with one enzyme fragment and β-arrestin with the other.

-

Ligand-induced recruitment reconstitutes the enzyme, generating a luminescent or colorimetric signal.

-

Measure the signal in response to increasing concentrations of this compound.

-

Table 4: Functional Activity of this compound at 5-HT2A and D2 Receptors (Hypothetical Data)

| Assay | Receptor | Mode of Action | Potency (EC50/IC50, nM) | Efficacy (% of standard) |

|---|---|---|---|---|

| Calcium Flux | 5-HT2A | Antagonist | IC50 = 45 | 98% (vs. Ketanserin) |

| β-Arrestin | 5-HT2A | Antagonist | IC50 = 60 | 95% (vs. Ketanserin) |

| cAMP Assay | D2 | Partial Agonist | EC50 = 200 | 40% (vs. Dopamine) |

These results provide a clear functional fingerprint: this compound is a potent 5-HT2A antagonist and a weaker D2 partial agonist. This dual MoA is characteristic of several atypical antipsychotic drugs.

Tier 3: In Vivo Pharmacological Assessment

The final tier is to confirm that the in vitro MoA translates to a relevant physiological and behavioral effect in a whole-organism system. This step is critical for establishing therapeutic potential.[10]

Target Engagement and Pharmacokinetics (PK)

First, we must confirm that the drug reaches its target in the brain at a sufficient concentration and for an adequate duration.

Protocol: PK/Target Engagement Study

-

Administer a single dose of this compound to rodents (e.g., rats or mice) via a clinically relevant route (e.g., oral gavage).

-

At various time points, collect blood and brain tissue samples.

-

Analyze drug concentration in plasma and brain homogenates using LC-MS/MS to determine its pharmacokinetic profile (Cmax, Tmax, half-life, brain/plasma ratio).

-

For target engagement, perform ex vivo receptor occupancy studies. After dosing, quantify the percentage of 5-HT2A receptors in the brain that are occupied by the drug.

Behavioral Pharmacology Models

Based on its 5-HT2A antagonist/D2 partial agonist profile, we predict antipsychotic and potentially anxiolytic or antidepressant-like effects.[1] We will test these predictions using validated rodent behavioral models.[11][12]

Protocol: Rodent Behavioral Assays

-

Antipsychotic-like Activity:

-

Model: d-Amphetamine-induced hyperlocomotion. Amphetamine increases dopamine levels, causing hyperactivity in rodents, which models aspects of psychosis.

-

Procedure: Pre-treat animals with this compound or vehicle, then administer d-amphetamine. Measure locomotor activity in an open field arena.[10]

-

Predicted Outcome: The compound will dose-dependently attenuate the hyperlocomotion induced by amphetamine.

-

-

Anxiolytic-like Activity:

-

Model: Elevated Plus Maze (EPM). This test is based on the rodent's natural aversion to open, elevated spaces.

-

Procedure: Dose animals with the compound and place them in the center of a plus-shaped maze with two open and two closed arms. Anxiolytic compounds increase the time spent in the open arms.[10]

-

Predicted Outcome: Increased exploration of the open arms compared to vehicle-treated controls.

-

Integrated Mechanism of Action and Visualization

By synthesizing the data from all three tiers, we can construct a robust and evidence-based MoA for this compound.

-

Tier 1 predicted a CNS-active molecule targeting monoamine GPCRs.

-

Tier 2 confirmed this, identifying high-affinity binding and a specific functional profile: potent 5-HT2A antagonism and moderate D2 partial agonism.

-

Tier 3 will demonstrate that this molecular activity translates into a predictable behavioral outcome in a living system, consistent with the established pharmacology of atypical antipsychotics.

Diagrams and Workflows

Figure 1: Overall MoA Prediction Workflow

Caption: A three-tiered workflow for MoA elucidation.

Figure 2: Hypothesized Signaling Pathway

Caption: Predicted dual-receptor signaling modulation.

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to predict and validate the mechanism of action for this compound. By integrating computational predictions with targeted in vitro and in vivo experiments, we can efficiently build a comprehensive pharmacological profile. The proposed workflow strongly supports the hypothesis that this compound functions as a potent 5-HT2A receptor antagonist with secondary D2 receptor partial agonist activity. This profile is consistent with that of established atypical antipsychotic agents, suggesting a clear path for further preclinical development. This systematic, evidence-based strategy ensures scientific integrity and provides a robust framework for characterizing novel CNS drug candidates.

References

- Medicilon. CNS Pharmacology Models.

- NINGBO INNO PHARMCHEM CO.,LTD.

- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- Computational analyses of mechanism of action (MoA)

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).

- Recent progress in assays for GPCR drug discovery. (n.d.). Science.

- Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. (n.d.). PMC - NIH.

- Revealing Drug-Target Interactions with Computational Models and Algorithms. (n.d.). MDPI.

- Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (n.d.). Frontiers.

- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.

- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). Springer.

- Piperazine. (n.d.). Wikipedia.

- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.

- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.

- CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).

- CNS Disorder Models - Drug Discovery. (n.d.).

- CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.

- 1-(Tetrahydro-2-furoyl)piperazine 63074-07-7 wiki. (n.d.). Guidechem.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.

- Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).

- Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. (n.d.). PrepChem.com.

- Synthesis and biological evaluation of some dibenzofuran-piperazine deriv

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).

- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. (n.d.).

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Examine.

- What is the mechanism of Piperazine? (2024).

- Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.Org.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). PMC - NIH.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025).

- MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (1964). PubMed.

- 1-(Tetrahydro-2-furoyl)piperazine. (n.d.). PubChem.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. medicilon.com [medicilon.com]

- 11. pharmaron.com [pharmaron.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

Spectroscopic Profile of 1-(3-Furoyl)piperazine: A Technical Guide

Introduction

1-(3-Furoyl)piperazine is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazine and furan motifs in a wide range of bioactive molecules. The furoyl group, a five-membered aromatic heterocycle with an oxygen atom, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, can impart desirable pharmacokinetic and pharmacodynamic properties to a lead compound. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and quality control, ensuring the identity, purity, and structural integrity of such compounds.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while this guide is designed to be a comprehensive resource, publicly available experimental spectra for this compound are scarce. Therefore, this document leverages predicted spectroscopic data from validated computational models alongside established principles of spectroscopic interpretation to provide a robust analytical framework for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with the atom numbering scheme used for NMR assignments is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule.

Experimental Protocol (Typical)

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | s | 1H | H-12 (Furan) |

| ~7.45 | t | 1H | H-11 (Furan) |

| ~6.65 | s | 1H | H-9 (Furan) |

| ~3.75 | t | 4H | H-2, H-6 (Piperazine) |

| ~2.90 | t | 4H | H-3, H-5 (Piperazine) |

| ~2.50 | br s | 1H | H-4 (NH) |

Note: This data is predicted and may vary from experimental values.

Interpretation of the ¹H NMR Spectrum

-

Furan Protons: The furan ring exhibits three distinct signals in the aromatic region. The proton at the C-12 position (adjacent to the oxygen atom) is expected to be the most deshielded due to the electron-withdrawing effect of the oxygen, appearing as a singlet around 7.95 ppm. The proton at C-11 is expected to show coupling to the proton at C-9, appearing as a triplet around 7.45 ppm. The proton at C-9, being adjacent to the carbonyl group, will also be deshielded and appear as a singlet around 6.65 ppm.

-

Piperazine Protons: The piperazine ring protons are expected to show two sets of signals. The four protons on the carbons adjacent to the amide nitrogen (C-2 and C-6) are deshielded by the carbonyl group and are predicted to appear as a triplet around 3.75 ppm. The four protons on the carbons adjacent to the secondary amine nitrogen (C-3 and C-5) are expected to resonate as a triplet at a more upfield position, around 2.90 ppm.

-

NH Proton: The proton on the secondary amine (N-4) is expected to appear as a broad singlet around 2.50 ppm. The broadness of this peak is due to quadrupole broadening and potential chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol (Typical)

The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using the same sample. Broadband proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~163.0 | C-7 (C=O) |

| ~146.0 | C-12 (Furan) |

| ~143.5 | C-8 (Furan) |

| ~124.0 | C-11 (Furan) |

| ~109.0 | C-9 (Furan) |

| ~47.0 | C-2, C-6 (Piperazine) |

| ~45.0 | C-3, C-5 (Piperazine) |

Note: This data is predicted and may vary from experimental values.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon (C-7) is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 163.0 ppm.

-

Furan Carbons: The four carbons of the furan ring will have distinct chemical shifts. The carbon attached to the carbonyl group (C-8) and the carbon adjacent to the oxygen (C-12) are expected to be the most deshielded among the furan carbons. The other two furan carbons (C-9 and C-11) will appear at more upfield positions.

-

Piperazine Carbons: The two sets of equivalent carbons in the piperazine ring (C-2/C-6 and C-3/C-5) are expected to have similar chemical shifts, typically in the range of 40-50 ppm. The carbons adjacent to the amide nitrogen (C-2 and C-6) are likely to be slightly more deshielded than those adjacent to the secondary amine nitrogen (C-3 and C-5).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Typical)

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300 - 3500 | Medium, sharp | N-H stretch (secondary amine) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I band) |

| ~1560 | Medium | C=C stretch (furan ring) |

| ~1250 | Medium | C-N stretch (amide) |

| ~1100 | Medium | C-O-C stretch (furan ring) |

Interpretation of the IR Spectrum

-

N-H Stretch: A sharp to medium intensity peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretches: Absorption bands in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic CH₂ groups in the piperazine ring.

-

Amide C=O Stretch: A strong absorption band around 1640 cm⁻¹ is a key diagnostic peak for the carbonyl group (C=O) of the tertiary amide. This is often referred to as the Amide I band.

-

Furan Ring Vibrations: The furan ring will show characteristic C=C stretching vibrations in the fingerprint region, typically around 1560 cm⁻¹. The C-O-C stretching vibration of the furan ring is expected to appear around 1100 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the amide and the piperazine ring will appear in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Typical)

The mass spectrum can be obtained using an Electrospray Ionization (ESI) mass spectrometer coupled with a suitable analyzer like a Quadrupole or Time-of-Flight (TOF). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source.

Predicted Mass Spectral Data

-

Molecular Weight: C₉H₁₂N₂O₂ = 180.21 g/mol

-

Expected [M+H]⁺ ion: m/z 181.0972

Plausible Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to proceed through the cleavage of the amide bond and fragmentation of the piperazine ring.

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most prominent peak, which would be observed at m/z 181.0972 for this compound.

-

Major Fragments: The most likely fragmentation pathway involves the cleavage of the amide bond. This can lead to two major fragments:

-

The furoyl cation (C₅H₃O₂⁺) with a calculated m/z of 95.0128.

-

A protonated piperazine fragment (C₄H₉N₂⁺) with a calculated m/z of 85.0760, or a piperazine radical cation with m/z 86.

-

The relative intensities of these fragment ions can provide further structural confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This technical guide, based on predicted data and fundamental spectroscopic principles, offers a detailed framework for the identification and structural elucidation of this compound. It is imperative for researchers to obtain experimental data for their synthesized materials and use this guide as a reference for interpretation. The characteristic signals in ¹H and ¹³C NMR, the key functional group absorptions in IR, and the molecular ion and fragmentation patterns in MS together create a unique spectroscopic fingerprint for this compound, ensuring its unambiguous identification in research and development settings.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- ChemDraw and Chem3D software for chemical structure drawing and modeling. (PerkinElmer)

- Online spectral prediction tools such as those found on ChemDoodle or other chemical informatics pl

1-(3-Furoyl)piperazine solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Furoyl)piperazine

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical research. The piperazine moiety is a common scaffold in drug development, valued for its ability to modulate physicochemical properties such as solubility and for its structural role in interacting with biological targets.[1] This document outlines the core principles and detailed experimental protocols necessary for a thorough characterization of this molecule. We will delve into the causality behind experimental design, focusing on equilibrium and pH-dependent solubility, as well as a complete forced degradation program according to ICH guidelines. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the viability of this compound for further development. While specific experimental data for the 3-furoyl isomer is not extensively published, this guide establishes a robust investigational strategy based on the known properties of the parent piperazine heterocycle, related isomers like 1-(2-Furoyl)piperazine, and established principles of pharmaceutical analysis.

Introduction to this compound: A Structural Perspective

This compound is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms. This core structure is N-acylated with a 3-furoyl group. The physicochemical and pharmacological properties of such molecules are a composite of their constituent parts:

-

The Piperazine Ring: This versatile heterocycle is a cornerstone in medicinal chemistry.[1] Its two nitrogen atoms can act as proton acceptors, making the molecule's aqueous solubility highly dependent on pH. The basicity of piperazine (pKa ≈ 9.8 for the second protonation) is a key determinant of its behavior in physiological environments.[2]

-

The 3-Furoyl Group: This acyl moiety introduces an amide linkage, which is a potential site of hydrolytic instability. The furan ring itself adds a degree of aromaticity and lipophilicity to the molecule.

-

The Amide Linkage: The covalent bond between the furoyl carbonyl and the piperazine nitrogen is a critical determinant of the molecule's chemical stability. Amides are susceptible to hydrolysis under both acidic and basic conditions, a primary degradation pathway that must be thoroughly investigated.

Understanding the interplay between these structural features is paramount for predicting the compound's behavior during formulation, storage, and in vivo administration.

Solubility Characterization: The Gateway to Bioavailability

A compound's solubility is a critical attribute that influences its dissolution rate and, consequently, its absorption and bioavailability. Piperazine itself is freely soluble in water, a property that is modulated by the addition of the more lipophilic furoyl group.[2][3]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining intrinsic equilibrium solubility. The rationale is to create a saturated solution, allowing the system to reach thermodynamic equilibrium, and then quantifying the amount of dissolved solute.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., water, ethanol, 0.9% saline, pH-adjusted buffers). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (typically 25°C or 37°C) for a period of 24 to 48 hours. This extended agitation ensures that the dissolution process reaches a true equilibrium state.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any suspended microparticulates, which would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze it using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.